Cas no 52648-79-0 (2-Butanone, 3-amino-)

2-Butanone, 3-amino- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone, 3-amino-
- 3-aminobutan-2-one
- AKOS016000048
- SB44671
- OLYWGXUJESDUAC-UHFFFAOYSA-N
- 3-Amino-2-butanone
- EN300-54740
- DTXSID00403618
- 52648-79-0
-
- Inchi: InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3
- InChI Key: OLYWGXUJESDUAC-UHFFFAOYSA-N
- SMILES: CC(C(=O)C)N
Computed Properties
- Exact Mass: 87.06847
- Monoisotopic Mass: 87.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 60.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09
2-Butanone, 3-amino- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-54740-1.0g |
3-aminobutan-2-one |
52648-79-0 | 1.0g |
$430.0 | 2023-02-10 | ||
Enamine | EN300-54740-0.5g |
3-aminobutan-2-one |
52648-79-0 | 0.5g |
$414.0 | 2023-02-10 | ||
Enamine | EN300-54740-10.0g |
3-aminobutan-2-one |
52648-79-0 | 10.0g |
$3412.0 | 2023-02-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342905-1g |
3-Aminobutan-2-one |
52648-79-0 | 1g |
¥4417.00 | 2024-05-10 | ||
Enamine | EN300-54740-0.1g |
3-aminobutan-2-one |
52648-79-0 | 0.1g |
$379.0 | 2023-02-10 | ||
Enamine | EN300-54740-5.0g |
3-aminobutan-2-one |
52648-79-0 | 5.0g |
$1753.0 | 2023-02-10 | ||
Enamine | EN300-54740-0.25g |
3-aminobutan-2-one |
52648-79-0 | 0.25g |
$396.0 | 2023-02-10 | ||
Enamine | EN300-54740-2.5g |
3-aminobutan-2-one |
52648-79-0 | 2.5g |
$892.0 | 2023-02-10 | ||
Enamine | EN300-54740-0.05g |
3-aminobutan-2-one |
52648-79-0 | 0.05g |
$361.0 | 2023-02-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342905-5g |
3-Aminobutan-2-one |
52648-79-0 | 5g |
¥13769.00 | 2024-05-10 |
2-Butanone, 3-amino- Related Literature
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
2. Book reviews
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
Additional information on 2-Butanone, 3-amino-
Comprehensive Overview of 2-Butanone, 3-amino- (CAS No. 52648-79-0): Properties, Applications, and Industry Insights
2-Butanone, 3-amino- (CAS No. 52648-79-0), also known as 3-Amino-2-butanone, is a versatile organic compound with significant relevance in pharmaceutical, agrochemical, and specialty chemical industries. Its molecular structure, featuring an amino group (-NH2) attached to the second carbon of a butanone backbone, enables unique reactivity and functional utility. This article delves into its physicochemical properties, synthetic pathways, and emerging applications, while addressing trending topics like green chemistry and sustainable synthesis.
The boiling point and solubility of 3-Amino-2-butanone make it suitable for reactions in polar solvents, a feature frequently explored in drug intermediate synthesis. Recent studies highlight its role in constructing heterocyclic compounds, a class of molecules pivotal in modern pharmaceutical R&D. With the rise of AI-driven molecular design, researchers are increasingly investigating its derivatives for bioactive molecule optimization, aligning with industry demands for faster, data-driven discovery.
From an environmental perspective, 52648-79-0 has garnered attention in catalysis research. Innovations such as enzyme-mediated synthesis and microwave-assisted reactions aim to reduce energy consumption and waste generation. These advancements resonate with global ESG (Environmental, Social, and Governance) goals, a hot topic in chemical manufacturing. Notably, patents filed in 2022–2023 describe its use in biodegradable polymer modifiers, addressing the demand for eco-friendly materials.
Analytical techniques like HPLC and GC-MS are critical for quantifying 2-Butanone, 3-amino- in complex matrices. Quality control protocols emphasize impurity profiling, a key concern for regulatory compliance in GMP-certified facilities. Discussions on platforms like ResearchGate often focus on its stability under storage conditions, reflecting user interest in practical handling guidelines.
In the flavor and fragrance industry, 3-Amino-2-butanone derivatives contribute to Maillard reaction products, enhancing thermal process flavors. This application ties into consumer trends favoring natural-identical additives. Meanwhile, its chelating ability is explored in water treatment formulations, answering search queries on multifunctional additives.
Supply chain dynamics for CAS No. 52648-79-0 reflect broader shifts toward regionalized chemical sourcing. Suppliers now emphasize digital COAs (Certificates of Analysis) and blockchain traceability, responding to buyer preferences for transparency. These developments are frequently searched alongside terms like high-purity amino ketones and just-in-time inventory.
Future prospects for 2-Butanone, 3-amino- include photocatalyzed transformations and flow chemistry integration, areas gaining traction in process intensification literature. As industries prioritize carbon footprint reduction, its potential in low-temperature synthetic routes may further elevate its commercial importance.
52648-79-0 (2-Butanone, 3-amino-) Related Products
- 1704461-91-5(2-Amino-N'-hydroxy-3-methoxybenzene-1-carboximidamide)
- 2172634-74-9(2-({3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid)
- 851409-30-8(2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-phenylacetamide)
- 186204-32-0(Lurasidone Metabolite 14283 hydrochloride)
- 220772-32-7(4-(3,4-dichlorophenyl)methylpiperidine)
- 946358-98-1(N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-3-(pyrrolidine-1-sulfonyl)benzamide)
- 82655-19-4(1-Bromo-5-nitropentane)
- 1903038-62-9((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone)
- 419555-35-4(3-[1-(Trifluoroacetyl)piperidin-2-yl]propanoic acid)
- 2229336-45-0(methyl 3-amino-2-(4-{(tert-butoxy)carbonylamino}-2-fluorophenyl)propanoate)



